molecular formula C24H25N3O2S B5587805 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone

1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone

Cat. No. B5587805
M. Wt: 419.5 g/mol
InChI Key: HEUZGRSFVASIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. Inhibition of BTK leads to the disruption of this pathway, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies. In addition, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. This effect may be beneficial in the treatment of autoimmune diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal models. However, one limitation of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several areas of future research that could be explored with 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. One potential direction is the development of combination therapies with other agents, such as immune checkpoint inhibitors, to enhance the anti-tumor effects of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. Another direction is the investigation of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, the potential use of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in the treatment of autoimmune diseases, such as rheumatoid arthritis, could also be explored.

Synthesis Methods

The synthesis of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone involves a multi-step process, which begins with the reaction of 3-biphenylcarboxylic acid with butylamine to form the corresponding amide. This is followed by the reaction of the amide with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 4-amino-1,3-thiazole-5-carboxamide to form the thiazole derivative. Finally, the thiazole derivative is reacted with 1-(piperazin-1-yl)propan-2-one to form 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone.

Scientific Research Applications

1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In a study published in Blood, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone was shown to inhibit BTK activity in CLL cells and induce apoptosis (programmed cell death) in these cells. In another study published in Cancer Research, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone was shown to inhibit the growth of MCL cells both in vitro and in vivo.

properties

IUPAC Name

5-butyl-1-(3-phenylphenyl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-2-3-11-21-14-26(23(28)15-27(21)24(29)22-16-30-17-25-22)20-12-7-10-19(13-20)18-8-5-4-6-9-18/h4-10,12-13,16-17,21H,2-3,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUZGRSFVASIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.